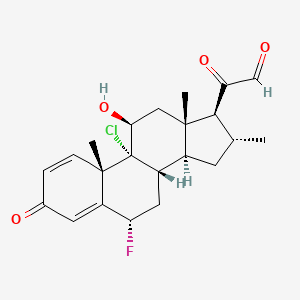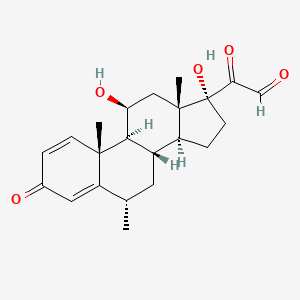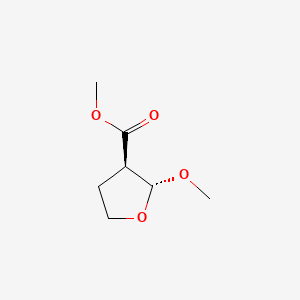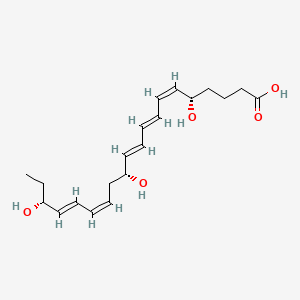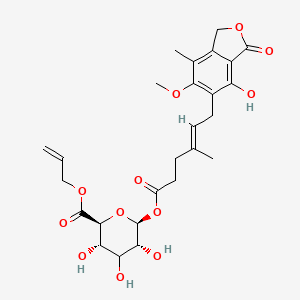
Mycophenolic acid acyl-beta-D-glucuronide allyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycophenolic acid acyl-beta-D-glucuronide allyl ester is a derivative of mycophenolic acid, which is an immunosuppressive agent commonly used in organ transplantation. This compound is a glucuronide conjugate, which means it is formed by the attachment of glucuronic acid to mycophenolic acid. The allyl ester modification enhances its pharmacokinetic properties, making it a subject of interest in pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mycophenolic acid acyl-beta-D-glucuronide allyl ester typically involves the following steps:
Glucuronidation: Mycophenolic acid is first glucuronidated using UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase (UGT).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale glucuronidation: Using bioreactors to facilitate the enzymatic reaction.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the product.
Quality Control: Ensuring the final product meets pharmaceutical standards through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
Mycophenolic acid acyl-beta-D-glucuronide allyl ester undergoes several types of chemical reactions:
Substitution: The allyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid, sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products
Hydrolysis: Mycophenolic acid acyl-glucuronide and allyl alcohol.
Oxidation: Various oxidized derivatives of the allyl group.
Substitution: New ester derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Mycophenolic acid acyl-beta-D-glucuronide allyl ester has several scientific research applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of mycophenolic acid derivatives.
Immunosuppression: Investigating its potential as an immunosuppressive agent in organ transplantation.
Drug Development: Exploring its use as a lead compound for developing new immunosuppressive drugs.
Biological Studies: Understanding its effects on cellular processes and immune responses.
Mecanismo De Acción
The mechanism of action of mycophenolic acid acyl-beta-D-glucuronide allyl ester involves:
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme is crucial for the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis in lymphocytes.
Suppression of Lymphocyte Proliferation: By inhibiting IMPDH, the compound reduces the proliferation of T and B lymphocytes, thereby exerting its immunosuppressive effects.
Modulation of Immune Responses: The compound also affects other immune pathways, contributing to its overall immunosuppressive activity.
Comparación Con Compuestos Similares
Similar Compounds
Mycophenolic Acid: The parent compound, widely used as an immunosuppressive agent.
Mycophenolate Mofetil: A prodrug of mycophenolic acid, designed to improve its bioavailability.
Mycophenolic Acid Glucuronide: A major metabolite of mycophenolic acid, formed through glucuronidation.
Uniqueness
Enhanced Pharmacokinetics: The allyl ester modification improves the pharmacokinetic properties of the compound, making it more effective in certain applications.
Potential for New Drug Development: Its unique structure provides opportunities for developing new immunosuppressive drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
prop-2-enyl (2S,3S,5R,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O12/c1-5-10-35-25(33)23-20(30)19(29)21(31)26(38-23)37-16(27)9-7-12(2)6-8-14-18(28)17-15(11-36-24(17)32)13(3)22(14)34-4/h5-6,19-21,23,26,28-31H,1,7-11H2,2-4H3/b12-6+/t19?,20-,21+,23-,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQWZURKRLWLDD-NHFDKUBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)OCC=C)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3[C@@H](C([C@@H]([C@H](O3)C(=O)OCC=C)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858153 |
Source


|
| Record name | Prop-2-en-1-yl (3xi)-1-O-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]-beta-D-ribo-hexopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860615-39-0 |
Source


|
| Record name | Prop-2-en-1-yl (3xi)-1-O-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]-beta-D-ribo-hexopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)

![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)

